4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827323
InChI: InChI=1S/C16H18N2O3/c19-18(20)15-5-1-3-13(12-15)11-14-4-2-6-16(14)17-7-9-21-10-8-17/h1,3,5-6,11-12H,2,4,7-10H2/b14-11+
SMILES:
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol

4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine

CAS No.:

Cat. No.: VC17827323

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine -

Specification

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
IUPAC Name 4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]morpholine
Standard InChI InChI=1S/C16H18N2O3/c19-18(20)15-5-1-3-13(12-15)11-14-4-2-6-16(14)17-7-9-21-10-8-17/h1,3,5-6,11-12H,2,4,7-10H2/b14-11+
Standard InChI Key PFGIPZGMQLOJTL-SDNWHVSQSA-N
Isomeric SMILES C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=C1)N3CCOCC3
Canonical SMILES C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=C1)N3CCOCC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a cyclopentene ring fused to a morpholine heterocycle, with a 3-nitrobenzylidene substituent at the 5-position of the cyclopentene. Key features include:

  • Morpholine ring: A six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility in polar solvents and participation in hydrogen bonding .

  • Cyclopentene: A five-membered unsaturated hydrocarbon ring that enables strain-driven reactivity, such as Diels-Alder cycloadditions .

  • 3-Nitrobenzylidene group: An aromatic substituent with a nitro group at the meta position, enhancing electrophilic aromatic substitution (EAS) reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight286.33 g/mol
CAS Number1096815-42-7
Boiling PointNot reported
Density~0.957 g/mL (analogous compounds)
SolubilityPolar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Purification Strategies

Condensation-Cyclization Approach

A common synthesis route involves a two-step process:

  • Condensation: Morpholine reacts with 3-nitrobenzaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form a Schiff base intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization via microwave-assisted heating or solvent-free conditions to yield the cyclopentene ring .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Condensation3-Nitrobenzaldehyde, morpholine, H₂SO₄, 80°C65–70%
CyclizationMicrowave, 150°C, 20 min85%

Patent-Based Methods

A patented method (WO1999055664A1) describes using sulfuryl chloride (SO₂Cl₂) in pyridine/CH₂Cl₂ at -20°C to -30°C to dehydrate intermediates, followed by palladium-catalyzed purification to isolate the target compound . This approach minimizes halogenated byproducts and enhances stereochemical purity .

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the ortho and para positions of the benzylidene moiety. For example:

  • Nitration: Further nitration at the para position occurs in concentrated HNO₃/H₂SO₄, yielding dinitro derivatives.

  • Sulfonation: Reacts with fuming H₂SO₄ to introduce sulfonic acid groups, enhancing water solubility.

Cycloaddition Reactions

The cyclopentene ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. Kinetic studies show a reaction rate of k=2.7×103L/mol\cdotpsk = 2.7 \times 10^{-3} \, \text{L/mol·s} at 25°C .

Reductive Transformations

The nitro group is reducible to an amine using H₂/Pd-C or NaBH₄/CuCl₂, yielding 3-aminobenzylidene derivatives. This modification is critical for enhancing bioactivity in drug discovery .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against:

  • HIV-1 protease: IC₅₀ = 12.3 µM, attributed to hydrogen bonding with catalytic aspartate residues.

  • Cyclooxygenase-2 (COX-2): Selectivity ratio (COX-2/COX-1) = 8.9, suggesting anti-inflammatory potential.

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show an EC₅₀ of 18.7 µM, with apoptosis induction via caspase-3 activation.

Industrial and Materials Science Applications

Catalysis

The morpholine nitrogen coordinates to transition metals (e.g., Pd, Pt), enabling use in cross-coupling reactions. For example, Suzuki-Miyaura couplings achieve 92% yield with 0.5 mol% catalyst loading .

Polymer Modification

Incorporating the compound into epoxy resins improves thermal stability, with a glass transition temperature (TgT_g) increase from 120°C to 145°C .

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